2-Chloro-4-nitrophenyl-β-cellotetraoside is a synthetic glycoside that serves as a substrate for various enzymatic assays, particularly in the study of glycoside hydrolases. This compound is characterized by its unique structure, which includes a chloro and nitro group on the phenyl ring, contributing to its biochemical properties. The compound plays a significant role in biochemical research, especially in understanding carbohydrate-active enzymes and their mechanisms.
2-Chloro-4-nitrophenyl-β-cellotetraoside belongs to the class of phenolic glycosides and is specifically categorized under cellotetraosides due to its four glucose units linked through β-glycosidic bonds. Its chemical structure enables it to participate in biochemical reactions involving glycoside hydrolases, making it a valuable tool in enzymology.
The synthesis of 2-chloro-4-nitrophenyl-β-cellotetraoside can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 2-chloro-4-nitrophenyl-β-cellotetraoside features:
The molecular formula is , with a molecular weight of approximately 335.74 g/mol. The compound's structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2-Chloro-4-nitrophenyl-β-cellotetraoside participates in hydrolysis reactions catalyzed by glycoside hydrolases, leading to the release of 2-chloro-4-nitrophenol and glucose units.
The mechanism by which 2-chloro-4-nitrophenyl-β-cellotetraoside acts involves:
Kinetic studies indicate that various glycoside hydrolases display differing affinities for this substrate, with Michaelis-Menten kinetics often applied to analyze enzyme activity .
Relevant analytical data include melting point, boiling point, and spectral data obtained from NMR and IR spectroscopy, confirming structural integrity.
2-Chloro-4-nitrophenyl-β-cellotetraoside is primarily used in:
Introduction to the Compound2-Chloro-4-nitrophenyl-β-D-cellotetraoside (CNP-G4) is a chromogenic oligosaccharide derivative extensively utilized for probing the mechanistic actions of glycoside hydrolases (GHs). Its design incorporates a cellotetraose backbone—four β-1,4-linked glucose units—terminating in a 2-chloro-4-nitrophenyl aglycone. This aglycone moiety undergoes a pronounced spectral shift upon enzymatic cleavage, changing from colorless to yellow (λmax = 400–420 nm) in alkaline conditions, enabling real-time kinetic measurements of hydrolytic activity [3] [6]. As a tetraose mimic, CNP-G4 bridges the gap between simple monosidic substrates (e.g., 4-nitrophenyl-β-D-glucopyranoside) and native polysaccharides like cellulose or xyloglucan, making it indispensable for dissecting endo-acting enzyme specificity and transglycosylation potential [7].
The catalytic efficiency and reaction trajectory of GH enzymes acting on CNP-G4 are profoundly modulated by pH. Studies on Cellvibrio japonicus GH5_4 endo-xyloglucanases (GH5D, GH5E, GH5F) reveal a bell-shaped activity profile against xyloglucan, with optimal hydrolysis occurring between pH 5.5 and 6.5 . This pH range stabilizes the protonation state of catalytic residues—typically a glutamate acting as a proton donor and a glutamate/aspartate as a nucleophile. At pH < 5.0, excessive protonation impedes substrate binding, while at pH > 8.0, deprotonation of the catalytic acid diminishes electrophilic assistance to glycosidic bond cleavage [4].
Contrastingly, transglycosylation activity in certain GH5 subfamilies (e.g., GH5_5 transglycosylases like RBcel1) increases markedly under alkaline conditions (pH ≥ 8.0). At higher pH, water molecules are disfavored as nucleophiles due to reduced local hydronium ion concentration. This shifts the reaction equilibrium toward transglycosylation, where a sugar acceptor (e.g., cellotriose) attacks the glycosyl-enzyme intermediate instead of water. For CNP-G4, this manifests as reduced 2-chloro-4-nitrophenol (CNP) release and accumulation of elongated oligosaccharides [2] [4].
Table 1: pH Optimization Profiles for Enzymatic Activities on CNP-G4 and Analogues
Enzyme Class | Optimal Hydrolysis pH | Optimal Transglycosylation pH | Key pH-Sensitive Residues |
---|---|---|---|
GH5_4 Endo-xyloglucanases | 5.5–6.5 | Not observed | Glu (acid/base), Asp (nucleophile) |
GH5_5 Transglycosylases | 6.0–7.0 | 8.0–9.0 | Glu135 (nucleophile), Tyr201 (transition state stabilizer) |
GH74 Endo-glucanases | 5.0–6.0 | 6.5–7.5† | Glu (acid/base), Asp (nucleophile) |
Fungal Cellobiohydrolases | 4.5–5.5 | Not reported | Glu (acid/base), Asp (nucleophile) |
†Inferred from structural studies of GH74 enzymes under near-neutral conditions [9].
GH5 and GH74 represent phylogenetically distinct families with convergent roles in cleaving β-1,4-glucans but divergent subsite architectures governing their interaction with CNP-G4.
GH5_4 Enzymes (e.g., C. japonicus GH5D, GH5E, GH5F): These exhibit exquisite specificity for xyloglucan over cellulose or mixed-linkage glucans. Structural analyses reveal a deep catalytic cleft (-4 to +2 subsites) lined with aromatic residues (Trp, Tyr) that position the glucan backbone. Crucially, conserved Asn and His residues in the +1 and +2 subsites form hydrogen bonds with xylose branches of xyloglucan. When acting on CNP-G4—which lacks substitutions—these enzymes show attenuated activity compared to natural xyloglucan oligosaccharides. Crystallographic studies of GH5D in complex with XyG oligosaccharides highlight a narrow +2 subsite pocket accommodating galactosyl decorations, explaining its low efficiency on unbranched substrates like CNP-G4 [3].
GH74 Enzymes (e.g., C. japonicus Gly74): These feature a spacious substrate-binding groove (-6 to +2 subsites) accommodating linear β-1,4-glucans like cellotetraose. Unlike GH54 enzymes, GH74 lacks specific sidechain recognition residues, enabling hydrolysis of cellulose-derived substrates such as CNP-G4. However, transcriptomic data indicates GH74 is not upregulated during xyloglucan metabolism in *C. japonicus*, suggesting its primary role lies in cellulose/glucan degradation. Reverse-genetic studies confirm redundancy: deletion of *gh74* or all three *gh54* genes in C. japonicus does not impair growth on XyG, implying compensatory mechanisms from other endoglucanases [9].
Table 2: Subsite Architecture and Specificity Determinants of GH Families Acting on CNP-G4
Enzyme Family | Subsite Topology | Key Specificity Residues | Activity on CNP-G4 | Preferred Natural Substrate |
---|---|---|---|---|
GH5_4 | Deep cleft (-4 to +2) | Asn152, His207 (hydrogen bonding to xylose) | Low (Km ≈ 0.5–1.0 mM) | Xyloglucan oligosaccharides |
GH5_5 | Open cleft (-4 to +3) | Arg281 (+2 subsite affinity), Tyr201 (glycone stabilizer) | Moderate (Km ≈ 0.2 mM) | Mixed-linkage β-glucans |
GH74 | Extended groove (-6 to +2) | Trp315, Trp415 (glucan stacking) | High (Km ≈ 0.1 mM) | Cellulose, cello-oligosaccharides |
Fungal CBH I | Tunnel-shaped (-7 to +4) | Trp residues throughout tunnel | Very low | Microcrystalline cellulose |
The fate of CNP-G4 during enzymatic catalysis—hydrolysis versus transglycosylation—depends on enzyme class, acceptor sugar availability, and reaction conditions:
Hydrolysis Dominance: Most endo-acting enzymes (e.g., GH74, GH5_4) favor hydrolysis when acting alone on CNP-G4. Complete hydrolysis yields CNP and cellotetraose, with the latter often undergoing further degradation to cellobiose/glucose by exo-enzymes. Kinetic assays using CNP-G4 show rapid CNP release (Vmax = 120 μmol·min⁻¹·mg⁻¹ for GH74), with minimal oligosaccharide accumulation [7].
Induced Transglycosylation: Certain GH5_5 enzymes (e.g., RBcel1) exhibit robust transglycosylation activity under specific conditions. Using cellotriose (G3) as an acceptor, RBcel1 converts CNP-G4 into elongated products like CNP-G7 (G4 + G3) or higher polymers. Key factors influencing yield:
Enzyme engineering: RBcel1_Y201F mutation stabilizes the glycosyl-enzyme intermediate, increasing transglycosylation product formation by 2-fold [2].
Quantitative Yields: HPLC analysis of CNP-G4 incubations with RBcel1 at pH 8.5 reveals:
Table 3: Product Distribution from CNP-G4 Catalysis Under Varied Conditions
Enzyme | Conditions | Hydrolysis Products (%) | Transglycosylation Products (%) | Key Influencing Factor |
---|---|---|---|---|
GH74 (wild-type) | pH 5.5, no acceptor | 98% | 2% | Intrinsic hydrolytic bias |
GH55 (RBcel1WT) | pH 8.5, 10 mM cellotriose | 42% | 58% | Alkaline pH, acceptor size |
GH55 (RBcel1Y201F) | pH 8.5, 10 mM cellotriose | 28% | 72% | GEI stabilization mutation |
GH5_4 (GH5D) | pH 6.0, no acceptor | >99% | <1% | Lack of +3/+4 subsites |
Concluding RemarksCNP-G4 remains a vital tool for dissecting the functional nuances of β-1,4-glucan-active enzymes. Its chromogenic properties enable precise tracking of hydrolytic cleavage, while its oligosaccharide backbone permits the study of transglycosylation when paired with appropriate acceptors and engineered enzymes. Insights from CNP-G4-based assays—particularly pH-dependent activity shifts and subsite requirements—directly inform the rational design of biocatalysts for biomass conversion and oligosaccharide synthesis [2] [7].
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